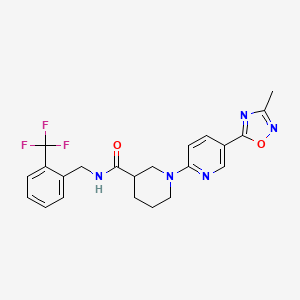
1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(trifluoromethyl)benzyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(trifluoromethyl)benzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H22F3N5O2 and its molecular weight is 445.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(trifluoromethyl)benzyl)piperidine-3-carboxamide is a novel synthetic derivative that incorporates the oxadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20F3N5O
- Molecular Weight : 393.39 g/mol
The presence of the 1,2,4-oxadiazole ring is significant as it often contributes to enhanced biological activity against various cancer cell lines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |
| Compound B | U-937 (Leukemia) | 1.98 | Inhibition of HDAC activity |
| Compound C | PANC-1 (Pancreatic Cancer) | 0.75 | Selective inhibition of carbonic anhydrases |
These findings suggest that compounds with similar structures may also exhibit significant cytotoxic effects against cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Flow cytometry assays have demonstrated that compounds with oxadiazole moieties induce apoptosis in cancer cells in a dose-dependent manner by activating apoptotic pathways involving p53 and caspase cascades .
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and survival . The inhibition of these enzymes can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Targeting Carbonic Anhydrases : Certain oxadiazole derivatives selectively inhibit carbonic anhydrases associated with tumorigenesis, providing another pathway for their anticancer effects .
Case Studies
A study published in MDPI highlighted several oxadiazole derivatives that exhibited superior cytotoxicity compared to established chemotherapeutics like doxorubicin. The derivatives were evaluated across multiple cancer cell lines including MCF-7 and U-937, showing IC50 values significantly lower than traditional treatments .
Another research effort focused on the structural modifications of oxadiazole compounds to enhance their selectivity and potency against specific cancer types. This study revealed that slight modifications in the molecular structure could dramatically affect biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug development .
Eigenschaften
IUPAC Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O2/c1-14-28-21(32-29-14)16-8-9-19(26-12-16)30-10-4-6-17(13-30)20(31)27-11-15-5-2-3-7-18(15)22(23,24)25/h2-3,5,7-9,12,17H,4,6,10-11,13H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATOHBYXCRKOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














